Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Description
Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- (hereafter referred to as Compound A) is a heterocyclic derivative featuring a triazinoindole core substituted with a fluorine atom at position 8 and a methyl group at position 4. The molecule is further functionalized with a thioether-linked acetamide moiety. This structural framework is associated with diverse biological activities, including antitumor, antihypoxic, and anti-inflammatory properties, as inferred from related analogs in the triazinoindole-acetamide family . The fluorine atom at position 8 likely enhances electronic effects and bioavailability, distinguishing it from non-fluorinated analogs .
Properties
Molecular Formula |
C12H10FN5OS |
|---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
2-[(8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H10FN5OS/c1-18-8-3-2-6(13)4-7(8)10-11(18)15-12(17-16-10)20-5-9(14)19/h2-4H,5H2,1H3,(H2,14,19) |
InChI Key |
SMGWLEXGWLIQOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C3=C1N=C(N=N3)SCC(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Unfortunately, information regarding the applications of "Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-" is limited within the provided search results. However, the available data does offer some insight:
Basic Information
- Chemical Identification The compound is identified as Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- . It is also known by its CAS number 603948-11-4 and other synonyms .
- Molecular Formula and Weight The molecular formula is C12H10FN5OS, with a molecular weight of 291.31 g/mol .
- Physicochemical Properties The predicted boiling point is 507.6±60.0 °C, and the density is 1.65±0.1 g/cm3 . The predicted pKa is 14.75±0.40 .
Potential Research Areas
While specific applications for this exact compound are not detailed, the search results suggest related areas of research:
- CDK2 Inhibitors Research on pyrazole, pyrimidine, and thiazole derivatives as CDK2 inhibitors highlights the potential for developing anticancer agents . Several synthesized compounds have demonstrated potent antiproliferative effects against cancer cell lines and have shown promising activity in preclinical studies .
- Thiazole Derivatives Thiazole derivatives, in general, are recognized for diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory properties .
- Related Compound A similar compound, Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-, with CAS number 603948-21-6, exists and has a molecular weight of 349.4 g/mol .
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points: Non-fluorinated analogs (e.g., 2-((4-allyl-5-(pyridin-2-yl)-4H-triazol-3-yl)thio)acetamide) exhibit melting points ranging from 161°C to 184°C , while fluorinated/brominated derivatives (e.g., ) show lower melting points (90–111°C), suggesting halogenation reduces crystallinity .
- Solubility : The fluorine atom in Compound A may improve solubility in polar solvents compared to brominated analogs .
Pharmacokinetic and Purity Profiles
Biological Activity
Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- (CAS No. 603948-11-4) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H14FN5OS
- Molecular Weight : 367.40 g/mol
- Boiling Point : Approximately 507.6 °C
- Density : 1.65 g/cm³
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer and antimicrobial properties. The following sections detail these activities based on recent studies.
Anticancer Activity
- Mechanism of Action : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.
-
Case Studies :
- A study reported that derivatives of triazino-indole compounds exhibited cytotoxic effects against human melanoma and glioblastoma cell lines. The IC50 values for these compounds were significantly lower than standard chemotherapeutics like doxorubicin, indicating a strong potential for anticancer applications .
- Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications at specific positions on the indole ring enhanced cytotoxicity. The presence of electron-donating groups was found to be crucial for activity .
Antimicrobial Activity
- Antibacterial Effects : Recent research highlighted the antimicrobial properties of acetamide derivatives against various bacterial strains. The compound demonstrated comparable activity to standard antibiotics like norfloxacin .
- Case Studies :
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of acetamide derivatives:
| Substituent Position | Effect on Activity | Example Compound |
|---|---|---|
| 4-position on Indole | Increased cytotoxicity | Compound 13 |
| Fluorine at 8-position | Enhanced antibacterial activity | Compound 22 |
| Electron-donating groups | Improved interaction with targets | Various compounds |
The presence of fluorine and methyl groups has been particularly noted for enhancing both anticancer and antimicrobial activities.
Q & A
Q. Table 1. Docking Scores of Triazinoindole Derivatives vs. CYP51
| Compound | Docking Score (kcal/mol) | Reference |
|---|---|---|
| Fluconazole | -8.1 | |
| 8-Fluoro Derivative | -10.7 | |
| 5-Allyl Derivative | -10.5 |
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
Contradictions often arise from:
Assay Variability :
- Standardize protocols (e.g., fixed inoculum size in antifungal assays).
- Use isogenic strains to control for genetic variability .
Substituent Effects :
- A bromo group at position 8 (, compound 6 ) may reduce solubility, leading to false negatives in cell-based assays. Test analogs in solubility-optimized buffers .
Target Selectivity :
- Perform counter-screens (e.g., kinase panels) to rule off-target effects. For example, triazinoindoles may inhibit kinases like CDK2, confounding antifungal data .
Advanced: What in silico methods predict pharmacokinetic properties?
Methodological Answer:
ADME Prediction :
- SwissADME : Predict logP (e.g., 2.1 for the parent compound) and GI absorption (High) based on polarity and molecular weight .
Metabolic Stability :
- Use Schrödinger’s MetaSite to identify likely cytochrome P450 oxidation sites (e.g., demethylation at position 5).
Toxicity Profiling :
- ProTox-II : Predict hepatotoxicity (e.g., LD50 = 250 mg/kg) and highlight structural alerts (e.g., thioether linkages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
